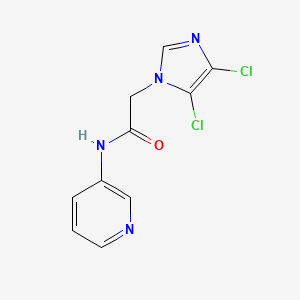

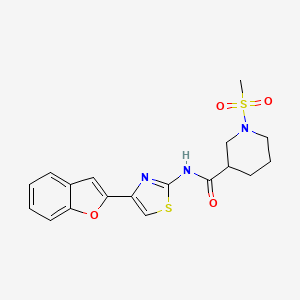

![molecular formula C16H19F3N4OS B2516783 N-异丙基-4-(4-(三氟甲基)苯并[d]噻唑-2-基)哌嗪-1-甲酰胺 CAS No. 1396854-03-7](/img/structure/B2516783.png)

N-异丙基-4-(4-(三氟甲基)苯并[d]噻唑-2-基)哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-aryl piperazine derivatives, as described in the first paper, involves a multi-step process starting with the cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate. This is followed by a series of reactions including treatment with isoamylnitrite and diiodomethane in the presence of copper iodide to produce 6-bromo-2-iodoquinazoline. The subsequent reaction with piperazine and (2-fluoropyridin-3-yl)boronic acid in the presence of a palladium catalyst yields 6-(2-fluoropyridin-3-yl)-2-(piperazin-1-yl)quinazoline. Finally, reaction with various substituted arylisocyanates and arylisothiocyanates leads to the formation of the title compounds, which are N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized N-aryl piperazine derivatives were confirmed using a combination of liquid chromatography-mass spectrometry (LC-MS), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), infrared spectroscopy (IR), and mass spectrometry. Elemental analysis was also performed to validate the composition of the compounds. These techniques ensure the precise identification of the molecular structure and the purity of the synthesized compounds .

Chemical Reactions Analysis

The synthesized compounds were evaluated for their antimicrobial activity, which is a key chemical reaction of interest. The compounds were tested against various bacterial species, including Gram-positive and Gram-negative bacteria, as well as antibiotic-resistant strains of E. coli. Additionally, antifungal activity was assessed against two fungal strains. The results indicated that some of the synthesized N-aryl piperazine derivatives exhibit potential antimicrobial activity, which is significant for the development of new therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as solubility, stability, and reactivity, are inferred from the antimicrobial activity assays. The compounds that showed potential antimicrobial activity suggest a certain level of bioavailability and stability under biological conditions. However, the specific physical and chemical properties such as melting points, boiling points, and partition coefficients were not detailed in the provided data .

Enantioselective Catalysis Case Study

A related study on piperazine derivatives, as mentioned in the second paper, focuses on the use of l-piperazine-2-carboxylic acid derived N-formamides as enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The study highlights the importance of the arene sulfonyl group for achieving high enantioselectivity. The catalysts demonstrated high yields and enantioselectivities for a broad range of substrates, showcasing the versatility and potential application of piperazine derivatives in asymmetric synthesis .

科学研究应用

抗分枝杆菌化学型

N-异丙基-4-(4-(三氟甲基)苯并[d]噻唑-2-基)哌嗪-1-甲酰胺及其衍生物已被确认为有前途的抗分枝杆菌剂。一项关于苯并[d]噻唑-2-基(哌嗪-1-基)甲甲酮支架的研究,与所讨论的化合物密切相关,揭示了几种对结核分枝杆菌H37Rv菌株具有有效抗结核活性的化合物。该研究强调了该化合物的低细胞毒性和良好的治疗指数,表明其是结核病治疗中进一步开发的重要化学型(Pancholia et al., 2016)。

抗菌剂

另一个研究重点是合成和评估衍生自N-异丙基哌嗪的化合物,例如6-取代-2-苯并噻唑基亚氨基-5-哌嗪基-4-噻唑烷酮,以了解其抗菌特性。这些研究证明了这些衍生物作为针对各种细菌和真菌的有效抗菌剂的潜力,表明N-异丙基-4-(4-(三氟甲基)苯并[d]噻唑-2-基)哌嗪-1-甲酰胺在设计新抗菌药物中的多功能性(Patel & Park, 2015)。

抗精神病药

对2-氨基-N-(4-(4-(1,2-苯并异噻唑-3-基)-1-哌嗪基)-丁基)苯甲酰胺盐酸盐的杂环类似物的进一步研究已经确定了几种具有潜在抗精神病特性的化合物。这些类似物被评估了它们对多巴胺D2、5-羟色胺5-HT2和5-羟色胺5-HT1a受体的亲和力,展示了它们作为抗精神病药的潜力,同时降低了锥体外系副作用的风险,这是传统抗精神病药的一个常见缺点(Norman et al., 1996)。

抗结核活性

在传染病领域的一个显着应用是苯并呋喃和苯并[d]异噻唑衍生物的开发,针对结核分枝杆菌DNA GyrB抑制。这些化合物已通过分子杂交设计并筛选其体外抗结核活性,展示出显着的抑制作用,并强调了该化合物通过新的作用机制对抗结核病的作用(Reddy et al., 2014)。

作用机制

The mechanism of action of this compound would depend on its intended use. If it were intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the potential mechanism of action .

安全和危害

未来方向

属性

IUPAC Name |

N-propan-2-yl-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N4OS/c1-10(2)20-14(24)22-6-8-23(9-7-22)15-21-13-11(16(17,18)19)4-3-5-12(13)25-15/h3-5,10H,6-9H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGXMLUWGJBPGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCN(CC1)C2=NC3=C(C=CC=C3S2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

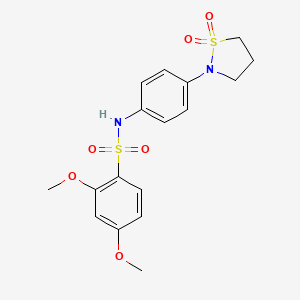

![1-[2-(Dimethylsulfamoylamino)ethyl]-3,5-dimethyl-4-thiophen-2-ylpyrazole](/img/structure/B2516702.png)

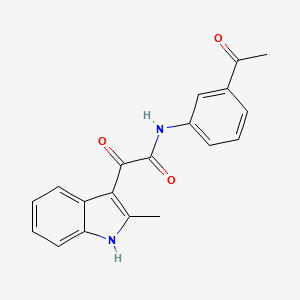

![ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2516703.png)

![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine](/img/structure/B2516711.png)

![2-[(2,4-Dimethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2516712.png)

![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2516715.png)

![N-cyclopentyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2516718.png)

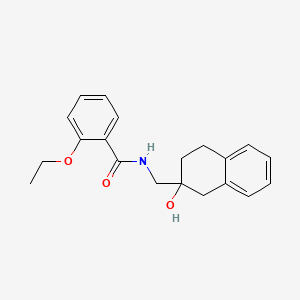

![1-[2-(Adamantan-1-yl)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride](/img/structure/B2516720.png)

![2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2516723.png)